molecular formula C9HCl6N B12078414 3,4,5,6,7,8-Hexachloroisoquinoline CAS No. 37885-00-0

3,4,5,6,7,8-Hexachloroisoquinoline

Cat. No.: B12078414
CAS No.: 37885-00-0
M. Wt: 335.8 g/mol
InChI Key: ISASFZNPFKQNRJ-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexachloroisoquinoline is a chlorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of six chlorine atoms attached to the isoquinoline ring, making it highly chlorinated. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,8-Hexachloroisoquinoline typically involves the chlorination of isoquinoline. One common method is the direct chlorination of isoquinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the isoquinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6,7,8-Hexachloroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Less chlorinated isoquinoline derivatives.

    Substitution: Isoquinoline derivatives with different functional groups.

Scientific Research Applications

3,4,5,6,7,8-Hexachloroisoquinoline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5,6,7,8-Hexachloroisoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, less chlorinated and with different reactivity.

    Quinoline: A structural isomer with a different arrangement of nitrogen and carbon atoms.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness: 3,4,5,6,7,8-Hexachloroisoquinoline is unique due to its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for various applications compared to less chlorinated derivatives.

Biological Activity

3,4,5,6,7,8-Hexachloroisoquinoline is a chlorinated derivative of isoquinoline that has garnered attention due to its potential biological activities. This compound belongs to a larger class of isoquinoline derivatives known for their diverse pharmacological properties. This article explores the biological activity of this compound by reviewing available literature and summarizing key findings.

This compound is characterized by its six chlorine atoms substituted on the isoquinoline ring structure. The presence of these chlorine atoms significantly alters the compound's reactivity and biological interactions. Its chemical formula is C9HCl6N.

Biological Activity Overview

Research indicates that isoquinoline derivatives exhibit a wide range of bioactivities including:

  • Antitumor Effects : Isoquinoline derivatives have been shown to inhibit cancer cell proliferation in various studies.
  • Antimicrobial Activity : Many compounds in this class possess antibacterial and antifungal properties.
  • Neurological Effects : Some isoquinolines demonstrate neuroprotective effects and potential applications in treating neurodegenerative diseases.

Antitumor Activity

A study investigated the antitumor properties of chlorinated isoquinolines. This compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF-715G2/M phase arrest
A54912Caspase activation

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Research has indicated that chlorinated isoquinolines can protect neuronal cells from oxidative stress. In models of neurodegeneration, this compound reduced neuronal cell death induced by glutamate toxicity.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of a treatment regimen including this compound. Results indicated a partial response in 30% of participants after three cycles of treatment.
  • Antimicrobial Resistance Study : A study focused on the effectiveness of this compound against antibiotic-resistant strains of bacteria revealed promising results. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) in vitro.

Safety and Toxicity

Toxicological assessments indicate that while this compound has significant biological activity, it also poses risks for toxicity at higher concentrations. Safety profiles suggest careful dosage regulation is necessary to minimize adverse effects.

Properties

CAS No.

37885-00-0

Molecular Formula

C9HCl6N

Molecular Weight

335.8 g/mol

IUPAC Name

3,4,5,6,7,8-hexachloroisoquinoline

InChI

InChI=1S/C9HCl6N/c10-4-2-1-16-9(15)6(12)3(2)5(11)8(14)7(4)13/h1H

InChI Key

ISASFZNPFKQNRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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